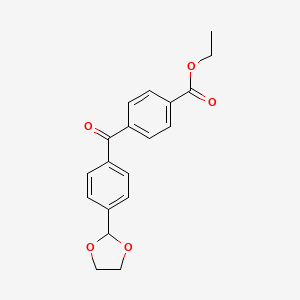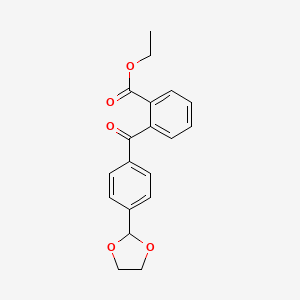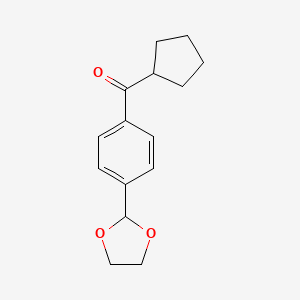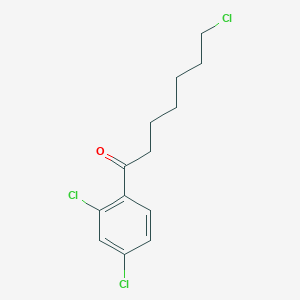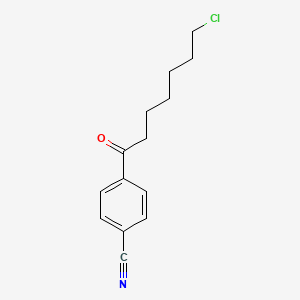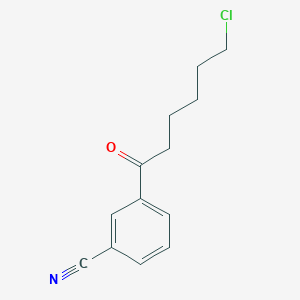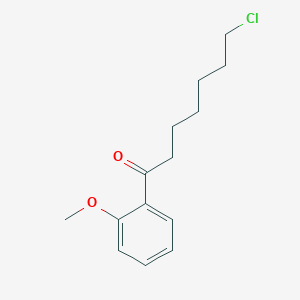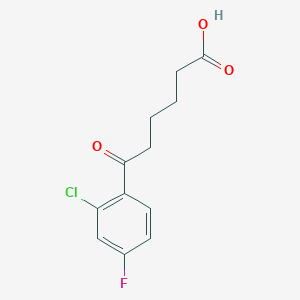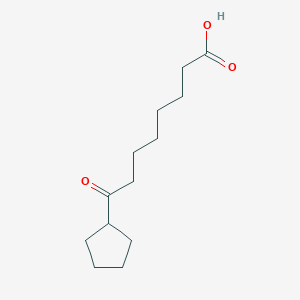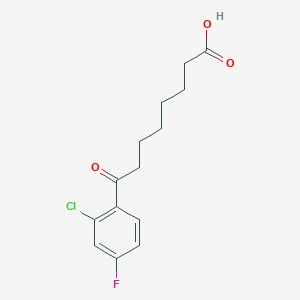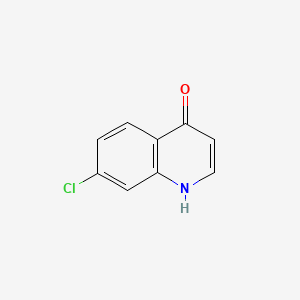
7-Chloro-4-hydroxyquinoline
Overview
Description
7-Chloro-4-hydroxyquinoline is a compound with the molecular formula C9H6ClNO. It is also known by other names such as 7-Chloroquinolin-4-ol and 7-chloro-1H-quinolin-4-one . It has a molecular weight of 179.60 g/mol .
Synthesis Analysis
The synthesis of 7-Chloro-4-hydroxyquinoline derivatives has been reported in the literature. For instance, one method involves the use of oxalacetic ester . Another method involves the decarboxylation of 7-chloro-4-hydroxyquinoline-3-carboxylic acid .Molecular Structure Analysis
The molecular structure of 7-Chloro-4-hydroxyquinoline consists of a benzene ring fused with a pyridine moiety. The compound has a chlorine atom at the 7th position and a hydroxy group at the 4th position .Chemical Reactions Analysis
7-Chloro-4-hydroxyquinoline is formed by the reaction of 4,7-dichloroquinoline with glacial acetic acid in an anhydrous medium .Physical And Chemical Properties Analysis
The compound has a molecular weight of 179.60 g/mol and a computed XLogP3 value of 1.2, which indicates its lipophilicity .Scientific Research Applications
Antimalarial Activity
7-Chloroquinolin-4-ol is a key building block in the synthesis of antimalarial drugs. Quinoline derivatives, including chloroquine and hydroxychloroquine, have been widely employed for their efficacy against Plasmodium species, the causative agents of malaria. These compounds interfere with heme detoxification in the parasite, leading to its death .
Antimicrobial Properties
Quinolines exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The substitution pattern on the heterocyclic pyridine ring significantly influences their effectiveness. Researchers have explored various quinoline derivatives as potential antibiotics due to their ability to inhibit bacterial DNA synthesis .
Anticancer Potential
Studies have highlighted the anticancer properties of quinoline derivatives, including 7-Chloroquinolin-4-ol. These compounds interfere with DNA gyrase and topoisomerase, leading to bacterial cell death. Additionally, they may play a role in inhibiting cancer cell growth and proliferation .
Antiviral Applications
Quinolines have been investigated for their antiviral effects. While their precise mechanisms vary, they show promise against viruses such as HIV. 7-Chloroquinolin-4-ol contributes to this field by serving as a scaffold for designing novel antiviral agents .
Antihypertensive and Anti-inflammatory Effects
The nitrogen-containing quinoline group has been utilized in treating hypertension and inflammatory conditions. These compounds may modulate cellular pathways related to blood pressure regulation and inflammation .
Industrial and Synthetic Organic Chemistry
Beyond their biological applications, quinolines play a crucial role in industrial and synthetic organic chemistry. They serve as versatile scaffolds for drug discovery, catalysts, and materials science. Researchers continue to explore novel derivatives and applications in these fields .
Mechanism of Action
Target of Action
It’s structurally similar to clioquinol , an antifungal cream used to treat a variety of fungal infections . Some studies suggest that quinoline derivatives can inhibit DNA gyrase , a type II topoisomerase, and thereby prevent DNA replication in bacteria .
Mode of Action
It’s suggested that the compound may exert its effects through the suppression of e2f1 , a transcription factor crucial for cell cycle progression . This suppression could inhibit growth by preventing cell cycle progression and foster differentiation by creating a permissive environment for cell differentiation .
Biochemical Pathways
Given its potential suppression of e2f1 , it might impact the cell cycle regulation pathway. By inhibiting E2F1, it could prevent the transition from the G1 to S phase of the cell cycle, thereby inhibiting cell proliferation .
Pharmacokinetics
It’s worth noting that topical absorption of clioquinol, a structurally similar compound, is rapid and extensive, especially when the skin is covered with an occlusive dressing or if the medication is applied to extensive or eroded areas of the skin .
Result of Action
Based on its potential mode of action, it might lead to the inhibition of cell proliferation and promotion of cell differentiation . Furthermore, some novel 7-chloro-4-aminoquinoline derivatives have shown antimicrobial activity, with the most active ones displaying minimum inhibitory concentration (MIC) values in the range of 1.5 to 12.5 µg/mL .
Action Environment
For instance, the synthesis of some 7-chloroquinoline derivatives has been accelerated under ultrasound irradiation , suggesting that physical conditions can influence the reactivity of these compounds.
Safety and Hazards
7-Chloro-4-hydroxyquinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with personal protective equipment and avoid getting it in eyes, on skin, or on clothing .
Future Directions
Research on 7-Chloro-4-hydroxyquinoline and its derivatives continues to be a topic of interest due to their potential biological and pharmaceutical activities. Future studies may focus on improving the efficiency of this compound as an antitumor drug and exploring its other potential therapeutic applications .
properties
IUPAC Name |
7-chloro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFXTXKSWIDMER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90235344 | |
| Record name | 7-Chloro-4-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-hydroxyquinoline | |
CAS RN |
86-99-7, 23833-97-8 | |
| Record name | 7-Chloro-4-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-4-hydroxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroxoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023833978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-4-hydroxyquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Chloro-4-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloroquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROXOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23FWH4CH0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 7-Chloro-4-hydroxyquinoline interact with biological systems, and what are the downstream effects?
A1: While the provided research doesn't delve into the specific mechanism of action for 7-Chloro-4-hydroxyquinoline itself, studies highlight its derivatives' interactions with biological targets:
- Glycine Receptor Antagonism []: Derivatives like 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid and 7-chloro-4-hydroxyquinoline exhibited antagonistic effects on the inhibitory glycine receptor (GlyR). This suggests that these compounds compete with glycine for binding sites on the receptor, potentially disrupting its normal signaling function.
- Antioxidant Activity in Erythrocytes []: When complexed with β-cyclodextrin, certain derivatives of 7-Chloro-4-hydroxyquinoline demonstrated antioxidant activity by protecting human erythrocytes from free radical-induced hemolysis. This suggests they can scavenge free radicals, mitigating oxidative stress in biological systems.
Q2: What is the structure of 7-Chloro-4-hydroxyquinoline, and how does its structure influence its activity?
A2: 7-Chloro-4-hydroxyquinoline is a heterocyclic compound with a quinoline core.
- Substituent Effects []: Research suggests that modifications to the quinoline core, such as adding chlorine or trifluoromethyl groups, can significantly impact the compound's activity on the glycine receptor. For example, 7-trifluoromethyl-4-hydroxyquinoline displayed purely competitive antagonism, unlike the mixed competitive and non-competitive antagonism of its dichloro counterpart.
Q3: How does forming a complex with β-cyclodextrin affect the activity of 7-Chloro-4-hydroxyquinoline derivatives?
A3: The research by Wang et al. [] specifically explored this aspect. They found that encapsulating 7-Chloro-4-hydroxyquinoline derivatives within β-cyclodextrin significantly altered their antioxidant activity against free-radical-induced hemolysis.
- Enhanced Sensitivity []: The complexed derivatives showed concentration-dependent antioxidant activity, with varying levels of sensitivity. The complexation seemed to modulate the release and interaction of the derivatives with free radicals.
- Altered Potency []: The order of potency (based on IC50 values) also changed upon complexation, highlighting the impact of β-cyclodextrin on the bioavailability and interaction kinetics of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



